2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide
Description
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide (hereafter referred to by its full IUPAC name) is a synthetic amine derivative characterized by a propylamine backbone substituted with a 3,4-dihydroxyphenyl group at position 1 and a phenyl group at position 2. Its hydrobromide salt enhances solubility and stability.
Properties
CAS No. |
93081-18-6 |
|---|---|
Molecular Formula |
C15H18BrNO2 |
Molecular Weight |
324.21 g/mol |
IUPAC Name |
4-(2-amino-3-phenylpropyl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C15H17NO2.BrH/c16-13(8-11-4-2-1-3-5-11)9-12-6-7-14(17)15(18)10-12;/h1-7,10,13,17-18H,8-9,16H2;1H |
InChI Key |
LNIUACBMLBSALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC(=C(C=C2)O)O)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with phenylacetaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination with propylamine to yield the final product. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide exhibit dopaminergic activity. These compounds have been studied for their ability to modulate dopamine turnover and have shown efficacy in reversing reserpine-induced symptoms in animal models. This suggests potential applications in treating conditions such as Parkinson's disease and other disorders linked to dopaminergic dysfunction .
Case Study: Dopaminergic Activity
In studies involving related compounds, significant interactions with dopamine receptors were observed. For instance, derivatives of 2-Propylamine have been shown to enhance dopaminergic signaling pathways, which could lead to therapeutic strategies for neurodegenerative diseases.
Cardiovascular Applications
The compound has also been explored for its pharmacological potential in treating cardiovascular disorders. Similar catecholamine derivatives have been indicated for use in conditions such as congestive heart failure, renal failure, and ischemic heart disease. These compounds may improve blood supply and healing processes in various tissues .
Case Study: Cardiovascular Effects
Research has demonstrated that certain derivatives of 2-Propylamine can effectively improve cardiac output and are being investigated for their role in managing acute renal failure and other low cardiac output states .
Antimicrobial Properties
Emerging studies suggest that the structural characteristics of 2-Propylamine may confer antimicrobial properties. Compounds with similar frameworks have been synthesized and tested for their effectiveness against various pathogens using methods like the agar well diffusion assay .
Case Study: Antimicrobial Testing
In a recent study, derivatives based on similar structures were synthesized and screened for antimicrobial activity. The results indicated that several compounds exhibited significant inhibitory effects against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The amine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
Structural Differences :
- Backbone : Dopamine HCl (CAS 62-31-7) has a shorter ethylamine chain compared to the propylamine chain in the target compound .
- Substituents : The target compound features an additional phenyl group at position 3, absent in dopamine.
- Salt Form : The hydrobromide salt in the target compound contrasts with dopamine’s hydrochloride salt, which may affect solubility and crystallization behavior.
Physicochemical Properties :
| Property | Target Compound (Hydrobromide) | Dopamine HCl |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂·HBr | C₈H₁₁NO₂·HCl |
| Molecular Weight | ~352.2 g/mol | 189.64 g/mol |
| Solubility (Water) | Likely moderate (salt form) | Highly soluble (hydrochloride) |
| Key Functional Groups | Catechol, phenyl, propylamine | Catechol, ethylamine |
Functional Implications :
- The phenyl substitution could introduce steric hindrance, altering receptor binding specificity (e.g., dopamine vs. adrenergic receptors).
Comparison with Diarylheptanoids from Curcuma kwangsiensis
Structural Differences :
- Core Structure: Diarylheptanoids (e.g., (3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-ol) feature a heptane backbone with aryl substitutions, contrasting with the target compound’s propylamine backbone .
- Functional Groups: Diarylheptanoids often include hydroxyl and acetoxy groups, while the target compound lacks esterified oxygen moieties.
Research Findings and Hypotheses
Receptor Binding Potential
- Dopaminergic Activity : The catechol group in the target compound suggests possible dopamine receptor agonism, but steric effects from the phenyl group may reduce affinity compared to dopamine .
- Adrenergic Interactions : The propylamine chain resembles phenethylamine derivatives (e.g., epinephrine), hinting at α/β-adrenergic receptor modulation.
Pharmacokinetic Predictions
- Bioavailability : Increased lipophilicity from the phenyl group may enhance membrane permeability but reduce aqueous solubility relative to dopamine HCl.
- Metabolism : The catechol group is prone to COMT-mediated methylation, a shared vulnerability with dopamine .
Biological Activity
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is a compound with significant biological activity, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse scientific literature.
- Chemical Formula : C15H18BrNO2
- Molecular Weight : 324.21 g/mol
- Structural Characteristics : The compound features a propylamine backbone with a 3,4-dihydroxyphenyl group and a phenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-phenyl-3-(3,4-dihydroxyphenyl)-2-propylamine with hydrobromic acid under controlled conditions. The process is characterized by:
- Heating a mixture of the precursor compound and hydrobromic acid.
- Crystallization from the reaction mixture to yield the hydrobromide salt .
Neuropharmacological Effects
Research indicates that this compound exhibits dopaminergic properties, making it a candidate for treating Parkinson's disease. It has been shown to enhance dopaminergic signaling, potentially alleviating symptoms associated with dopamine deficiency .
Case Study:
A study demonstrated that administration of this compound in animal models resulted in improved motor function and reduced rigidity, akin to the effects observed with established dopaminergic therapies like L-DOPA .
Antimicrobial Properties
The hydrobromide form of this compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various microorganisms, suggesting potential applications in treating infections.
Research Findings:
- In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested .
The biological activity of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is attributed to its ability to interact with neurotransmitter systems and microbial cell membranes. Its dopaminergic effects are likely mediated through receptor activation, while its antimicrobial action may involve disruption of bacterial cell wall synthesis or function.
Comparative Biological Activity
The following table summarizes the biological activities of related compounds for contextual comparison:
| Compound | Activity Type | IC50/MIC Values |
|---|---|---|
| 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide | Dopaminergic / Antimicrobial | Dopaminergic effects noted; MIC: 16-64 µg/mL |
| L-DOPA | Dopaminergic | Effective in Parkinson's treatment |
| Selegiline | MAO-B Inhibitor | Enhances L-DOPA efficacy |
| Various aminophenols | Antimicrobial | MICs vary widely across strains |
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